molecular formula C5H9IN2 B1204647 1,3-Dimethylimidazolium iodide CAS No. 4333-62-4

1,3-Dimethylimidazolium iodide

Cat. No. B1204647
CAS RN: 4333-62-4
M. Wt: 224.04 g/mol
InChI Key: ARSMIBSHEYKMJT-UHFFFAOYSA-M
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Description

Synthesis Analysis

1,3-Dimethylimidazolium iodide can be synthesized through various methods, including the reaction of elemental Se with 1,3-dimethylimidazolium iodide in methanolic K2CO3, leading to the formation of selenium-substituted derivatives. This synthesis process highlights the compound's versatility in forming addition products with other elements such as bromine and iodomethane. X-ray crystallography further confirms the selenium-substituted planar heterocyclic ring's structure, differentiating significantly from sulfur analogs (Williams et al., 1993).

Molecular Structure Analysis

The molecular structure of 1,3-dimethylimidazolium iodide and its derivatives has been extensively analyzed through techniques like X-ray crystallography. These studies reveal a planar heterocyclic ring with distinct bond distances and angles, offering insights into the compound's unique structural properties. For instance, the crystal structure of 1,3-dimethyl-2-[4-chloro-styryl]-benzimidazolium iodide demonstrates face-to-face π⋯π aromatic stacking interactions, providing a deep insight into its electronic structure and properties (Fu et al., 2012).

Chemical Reactions and Properties

1,3-Dimethylimidazolium iodide participates in various chemical reactions, leading to the formation of numerous compounds with diverse structures and properties. For example, its reaction with Ag2O leads to the coordination polymer [Ag(carbene)2][Ag4I6], highlighting its utility in synthesizing complex inorganic-organic hybrid materials with unique structural motifs and potential applications in catalysis and materials science (Chen & Liu, 2003).

Physical Properties Analysis

The liquid structure of 1,3-dimethylimidazolium derivatives has been a subject of interest, particularly in understanding the charge distribution and interactions within these ionic liquids. Neutron diffraction studies reveal significant insights into the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide, showing smaller charge ordering compared to chloride and hexafluorophosphate salts due to the diffuse charge density and size of the anion (Deetlefs et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,3-dimethylimidazolium iodide, such as its reactivity and ability to form various chemical bonds, play a crucial role in its application across different scientific fields. The compound's ability to catalyze the aroylation of chloroheteroarenes with arenecarbaldehydes, leading to the formation of aroylheteroarenes, exemplifies its catalytic potential in organic synthesis (Miyashita et al., 1994).

Scientific Research Applications

1,3-Dimethylimidazolium iodide is an ionic liquid , which are salts with a melting point below 100 °C . , and it’s non-volatile and non-flammable . Here are some of its applications:

  • Electrochemistry : Ionic liquids are often used in electrochemistry as they can provide a wide electrochemical window and low volatility . The specific procedures would depend on the particular electrochemical process or experiment.

  • Catalysis : Ionic liquids can also be used in catalysis . They can act as solvents and catalysts in the same system, which can simplify the reaction process. The specific procedures and results would depend on the particular catalytic reaction.

  • Ionic Liquid Research : 1,3-Dimethylimidazolium iodide can be used in the study of ionic liquids themselves . For example, it can be used to investigate the mobility and association of ions in aqueous solutions . The specific procedures involve molecular dynamics simulations, statistical mechanics calculations, and conductivity measurements .

  • Synthesis of Trifluoroacetimidoyl Halides : 1,3-Dimethylimidazolium iodide can be used in the synthesis of trifluoroacetimidoyl halides . These halides are considered potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . These compounds have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science .

  • Dye-Sensitized Solar Cells (DSSCs) : An imidazolium iodide–containing hyperbranched polymer ionic liquid, which includes 1,3-Dimethylimidazolium iodide, has been synthesized for use as the gel electrolyte of DSSCs . The DSSCs incorporating this gel electrolyte displayed higher photo-conversion efficiency . The DSSC incorporating the gel electrolyte retained approximately 93% of its original efficiency after 500 hours .

  • Inhibition of Gas Hydrates : 1,3-Dimethylimidazolium iodide can be used as an inhibitor for the formation of gas hydrates . Gas hydrates can cause plugging in oil and gas pipelines, disrupting normal flows . Imidazolium-based ionic liquids, including 1,3-Dimethylimidazolium iodide, have been found efficient for the inhibition of CO2 and CH4 hydrates .

  • Battery Materials : 1,3-Dimethylimidazolium iodide is also used in the production of battery materials . Ionic liquids, including 1,3-Dimethylimidazolium iodide, have unique properties that make them suitable for use in batteries .

Safety And Hazards

1,3-Dimethylimidazolium iodide can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor .

Future Directions

Ionic liquids like 1,3-Dimethylimidazolium iodide have found widespread use in controlling the crystallization process of perovskites, optimizing the morphology, and enhancing the device performance . They are currently targeted for applications in next-generation low-power electronics and optoelectronic devices .

properties

IUPAC Name

1,3-dimethylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSMIBSHEYKMJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962991
Record name 1,3-Dimethyl-1H-imidazol-3-ium iodide
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Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylimidazolium iodide

CAS RN

4333-62-4
Record name 1,3-Dimethylimidazolium iodide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolium, 1,3-dimethyl-, iodide
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Record name 4333-62-4
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Record name 1,3-Dimethyl-1H-imidazol-3-ium iodide
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Record name 1,3-Dimethylimidazolium Iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
937
Citations
A MIYASHITA, H MATSUDA… - Chemical and …, 1992 - jstage.jst.go.jp
N-Phenylbenzimidoyl chlorides 10, 11, 12, 13, and 14 were aroylated with aromatic aldehydes 9 in the presence of a catalytic amount of 1, 3-dimethylimidazolinm iodide (1) to afford N—…
Number of citations: 34 www.jstage.jst.go.jp
SP Kelley, H Pei, V Smetana, AV Mudring… - Crystal Growth & …, 2019 - ACS Publications
The reaction of 1,3-dimethylimidazolium-2-carboxylate with elemental iodine in acetonitrile rapidly affords crystalline iodide salts of the 1,3-dimethyl-2-iodoimidazolium cation ([C 1 mim-…
Number of citations: 4 pubs.acs.org
H Ozawa, H Arakawa - Electrochimica Acta, 2015 - Elsevier
Five kinds of electrolyte solutions containing the imidazolium iodide with a different alkyl chain length (DMImI, EMImI, MPImI, DMPImI and HMImI; DMImI = 1,3-dimethylimidazolium …
Number of citations: 11 www.sciencedirect.com
R Thapa, N Park - The journal of physical chemistry letters, 2012 - ACS Publications
We investigated the microscopic mechanism of ion transport in iodide ionic liquid, using first-principles calculations. We show that the desorption barrier of polyiodides (I 3 – or I 5 – ) …
Number of citations: 33 pubs.acs.org
T Takekiyo, Y Yoshimura - The Journal of Physical Chemistry B, 2020 - ACS Publications
We investigated the stability of the liquid phase of 1-butyl-3-methylimidazolium iodide (hereafter abbreviated as [C 4 mim][I]) up to 16.7 GPa at room temperature. We observed a …
Number of citations: 5 pubs.acs.org
M Lampl, G Laus, V Kahlenberg, K Wurst… - Acta Crystallographica …, 2018 - scripts.iucr.org
Attempts at direct bromination of 1,3-dimethylimidazolium salts were futile. The title compounds, 2-bromo-1,3-dimethylimidazolium iodide chloroform 0.33-solvate, C5H8BrN2+·I−·0.33…
Number of citations: 6 scripts.iucr.org
M Chelghoum, M Bahnous, S Bouacida… - … Section E: Structure …, 2011 - scripts.iucr.org
The crystal packing of the title compound, C6H11N2O+·I−, can be described as intercalated layers lying parallel to (010), with the iodide ions located between the cations. A weak …
Number of citations: 7 scripts.iucr.org
JD Decoppet, SB Khan, MSA Al‐Ghamdi… - Energy …, 2017 - Wiley Online Library
New binary ionic liquid electrolytes based on 1‐methyl‐1‐butylpyrrolidinium bis(trifluromethylsulfonyl)imide, 1‐butylpyridinium bis(trifluromethylsulfonyl)imide, 1‐methyl‐3‐…
Number of citations: 24 onlinelibrary.wiley.com
A MIYASHITA, H MATSUDA, Y SUZUKI… - Chemical and …, 1994 - jstage.jst.go.jp
The ability of 1, 3-dimethylimidazolium iodide (1) to catalyze the aroylation of the chloroheteroarenes 4-8 with arenecarbaldehydes 3 as sources of the aroyl groups was examined in …
Number of citations: 33 www.jstage.jst.go.jp
IV Kapitanov, AA Abakumov, AA Serdyuk - Russian Journal of Organic …, 2015 - Springer
Products of the reaction of 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide with diethyl 4-nitrophenyl phosphate in alkaline medium have been identified by electronic …
Number of citations: 1 link.springer.com

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